molecular formula C27H27N3O2S B2810446 2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide CAS No. 370855-96-2

2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2810446
CAS RN: 370855-96-2
M. Wt: 457.59
InChI Key: SWNPXBZUMLZSSU-UHFFFAOYSA-N
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Description

2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H27N3O2S and its molecular weight is 457.59. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyanoacetylation of Amines

Cyanoacetamide derivatives play a crucial role in heterocyclic synthesis. They serve as versatile reactants due to the strategic positioning of their carbonyl and cyano functional groups. Specifically, the active hydrogen on the C-2 position of these compounds participates in condensation and substitution reactions. Researchers have used various methods to synthesize N-aryl or N-heteryl cyanoacetamides, including:

Multifunctional Catalysts

This compound can serve as a base-metal multifunctional catalyst. For instance, it can be involved in sequential steps such as:

4-Hydroxy-2-Pyridone Derivatives

The 4-hydroxy-2-pyridone skeleton is present in diverse natural products and drug candidates. This compound’s structure makes it attractive for organic and pharmaceutical chemistry. Researchers have explored its potential in various applications .

Synthesis of 2-Cyano-3-(1-Phenyl-3-(Thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide

This compound can be synthesized by condensing equimolar equivalents of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions. It offers interesting structural features for further exploration .

properties

IUPAC Name

2-[[3-cyano-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2S/c1-16-11-12-19(13-18(16)3)29-24(32)15-33-27-21(14-28)25(20-8-5-4-7-17(20)2)26-22(30-27)9-6-10-23(26)31/h4-5,7-8,11-13,25,30H,6,9-10,15H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNPXBZUMLZSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

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